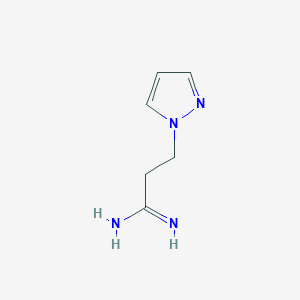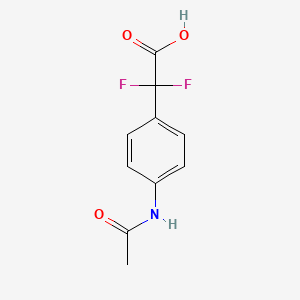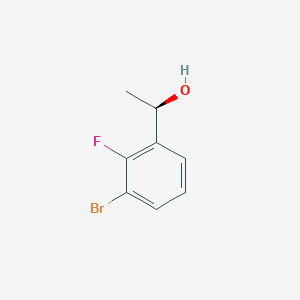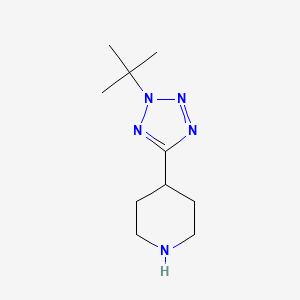![molecular formula C9H12N2OSi B13597970 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13597970.png)
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves several steps. One common method includes the reaction of pyrazinone derivatives with trimethylsilylethynyl chloride under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions . The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins in biological systems .
Comparaison Avec Des Composés Similaires
3-[2-(Trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one can be compared with similar compounds such as:
Ethynyltrimethylsilane: Known for its use in polymerization and cross-coupling reactions.
3-(Trimethylsilyl)ethynyl benzonitrile: Used in the synthesis of various organic compounds.
Trimethylsilylethynyl-substituted pyrene: Studied for its fluorescent properties and applications in sensing. The uniqueness of this compound lies in its specific structure and the presence of the pyrazinone moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12N2OSi |
|---|---|
Poids moléculaire |
192.29 g/mol |
Nom IUPAC |
3-(2-trimethylsilylethynyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H12N2OSi/c1-13(2,3)7-4-8-9(12)11-6-5-10-8/h5-6H,1-3H3,(H,11,12) |
Clé InChI |
SZKJTLUIODUOMH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=NC=CNC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Benzo[1,3]dioxol-5-yl-ethyl)-piperazine](/img/structure/B13597888.png)



![3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13597909.png)


![4-[2-(Methylamino)ethyl]benzene-1-sulfonamidehydrochloride](/img/structure/B13597921.png)






